

Stereoisomers and enantiomers of 5-Methyl-3hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

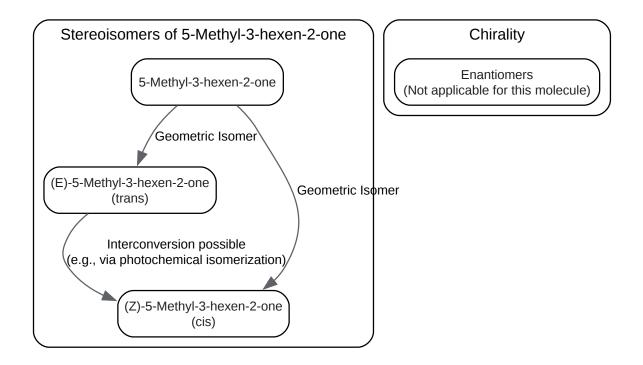
An In-depth Technical Guide to the Stereoisomers of **5-Methyl-3-hexen-2-one**

This technical guide provides a comprehensive overview of the stereoisomerism of **5-Methyl-3-hexen-2-one**, tailored for researchers, scientists, and drug development professionals. The document details the nature of its stereoisomers, their properties, and relevant experimental considerations.

Introduction to 5-Methyl-3-hexen-2-one

5-Methyl-3-hexen-2-one (CAS No: 5166-53-0) is an alpha,beta-unsaturated ketone.[1] It is a component of some natural products, including roasted filberts and green tea, and is utilized as a flavoring agent in the food industry.[2][3] Its chemical structure and reactivity make it a subject of interest in organic synthesis.[4]

Stereoisomerism of 5-Methyl-3-hexen-2-one: A Clarification


A critical aspect of the molecular structure of **5-Methyl-3-hexen-2-one** is its stereochemistry. The presence of a carbon-carbon double bond at the 3-position gives rise to geometric isomerism. Consequently, **5-Methyl-3-hexen-2-one** exists as two distinct stereoisomers: (E)-**5-Methyl-3-hexen-2-one** and (Z)-**5-Methyl-3-hexen-2-one**.

It is crucial to note that **5-Methyl-3-hexen-2-one** is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different groups) and therefore does not have

enantiomers. The molecule has a plane of symmetry, which precludes the existence of nonsuperimposable mirror images. The primary focus of its stereochemistry is on the geometric arrangement across the double bond.

The relationship between the stereoisomers of **5-Methyl-3-hexen-2-one** can be visualized as follows:

Click to download full resolution via product page

Figure 1: Logical relationship of stereoisomers for 5-Methyl-3-hexen-2-one.

Physicochemical and Spectroscopic Data

The commercially available **5-Methyl-3-hexen-2-one** is often the (E)-isomer or a mixture where the (E)-isomer is predominant.[5] It is frequently supplied as a technical grade product that may contain its structural isomer, 5-methyl-4-hexen-2-one, as an impurity.

Property	(E)-5-Methyl-3-hexen-2-one Data
Molecular Formula	C7H12O
Molecular Weight	112.17 g/mol
CAS Number	5166-53-0
Appearance	Colorless to yellowish liquid[3]
Density	0.85 g/mL at 25 °C
Boiling Point	157 °C[3]
Refractive Index (n20/D)	1.44
SMILES	CC(C)/C=C/C(=O)C[5]
InChI	1S/C7H12O/c1-6(2)4-5-7(3)8/h4-6H,1-3H3/b5- 4+
InChlKey	IYMKNYVCXUEFJE-SNAWJCMRSA-N

Spectroscopic data is essential for the characterization and differentiation of the geometric isomers. While a comprehensive dataset for the (Z)-isomer is not readily available in the public domain, the following provides an overview of expected and reported data for the (E)-isomer.

Spectroscopic Data	(E)-5-Methyl-3-hexen-2-one
¹ H NMR	Expected signals would include a doublet for the two methyl groups of the isopropyl group, a multiplet for the CH of the isopropyl group, vinylic protons with a large coupling constant characteristic of a trans-double bond, and a singlet for the acetyl methyl group.
¹³ C NMR	Distinct signals for the carbonyl carbon, the two carbons of the double bond, the carbons of the isopropyl group, and the acetyl methyl carbon are expected.[6]
Infrared (IR)	Characteristic absorption bands would be observed for the C=O stretch of the ketone (around 1670-1690 cm ⁻¹) and the C=C stretch of the alkene (around 1620-1640 cm ⁻¹). The C-H out-of-plane bend for the trans-double bond would be expected around 960-980 cm ⁻¹ .[6]
Mass Spectrometry (MS)	The mass spectrum would show the molecular ion peak (m/z = 112) and characteristic fragmentation patterns.[7]

Synthesis and Isomer Separation

The synthesis of **5-Methyl-3-hexen-2-one** can be achieved through various organic synthesis routes. A common approach involves the condensation of isobutyraldehyde with acetone. The separation of the resulting (E) and (Z) isomers, if both are formed, would typically be accomplished using chromatographic techniques.

Representative Experimental Protocol: Aldol Condensation

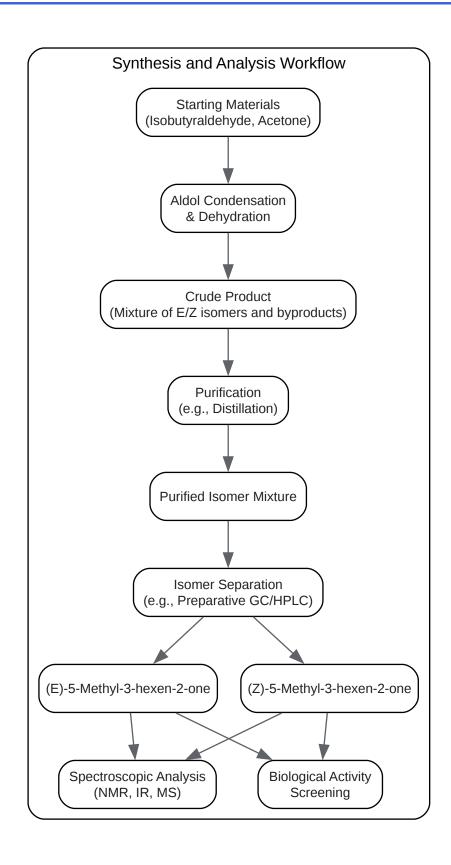
A general procedure for the synthesis of α , β -unsaturated ketones involves the base-catalyzed aldol condensation of an aldehyde and a ketone, followed by dehydration.

Materials:

- Isobutyraldehyde
- Acetone
- Sodium hydroxide (catalyst)
- Solvent (e.g., ethanol, water)
- Diethyl ether (for extraction)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (drying agent)

Procedure:

- A solution of sodium hydroxide in a mixture of water and ethanol is prepared in a roundbottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- A mixture of isobutyraldehyde and a molar excess of acetone is added dropwise to the cooled sodium hydroxide solution with vigorous stirring.
- After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours to ensure the completion of the condensation and subsequent dehydration.
- The reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid) until the solution is neutral.
- The product is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield 5-Methyl-3-hexen-2-one.



Isomer Separation: If the synthesis yields a mixture of (E) and (Z) isomers, they can be separated by preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase.

A generalized workflow for the synthesis and analysis of **5-Methyl-3-hexen-2-one** isomers is depicted below.

Click to download full resolution via product page

Figure 2: Generalized workflow for the synthesis, separation, and analysis of **5-Methyl-3-hexen-2-one** isomers.

Biological Activity Considerations

For drug development professionals, understanding the differential biological activity of stereoisomers is paramount.[8][9] Although **5-Methyl-3-hexen-2-one** does not have enantiomers, the (E) and (Z) geometric isomers can exhibit different biological activities due to their distinct shapes, which can lead to differential binding to biological targets such as receptors or enzymes.

Currently, there is a lack of publicly available data directly comparing the biological activities of the (E) and (Z) isomers of **5-Methyl-3-hexen-2-one**. Any research program involving this compound should include separate evaluations of the purified isomers to fully characterize their pharmacological and toxicological profiles. General toxicological data indicates that **5-Methyl-3-hexen-2-one** is harmful if swallowed and toxic in contact with skin.[10][11]

Conclusion

5-Methyl-3-hexen-2-one is an achiral molecule that exists as two geometric stereoisomers: (E) and (Z). The (E)-isomer is the more commonly encountered and commercially available form. A thorough understanding of the distinct properties and biological activities of each isomer is essential for its application in research, particularly in the fields of synthetic chemistry and drug development. Future studies should focus on the isolation and independent biological evaluation of the (Z)-isomer to provide a complete profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Showing Compound 5-Hexen-2-one, 5-methyl-3-methylene (FDB093548) FooDB [foodb.ca]
- 2. 5-METHYL-3-HEXEN-2-ONE | 5166-53-0 [chemicalbook.com]

- 3. 5166-53-0(5-Methyl-3-hexen-2-one) | Kuujia.com [kuujia.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-Methyl-3-hexen-2-one | C7H12O | CID 5363140 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-METHYL-3-HEXEN-2-ONE(5166-53-0) IR Spectrum [chemicalbook.com]
- 7. 3-Hexen-2-one, 5-methyl- [webbook.nist.gov]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]
- 10. 5-Methylhex-3-en-2-one | C7H12O | CID 21244 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-Methyl-3-hexen-2-one Hazardous Agents | Haz-Map [haz-map.com]
- To cite this document: BenchChem. [Stereoisomers and enantiomers of 5-Methyl-3-hexen-2-one]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1593448#stereoisomers-and-enantiomers-of-5-methyl-3-hexen-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com